2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile
Description
2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile is a thiophene-3-carbonitrile derivative characterized by an ethylsulfonyl group at position 5 and a 4-nitrophenyl substituent at position 2. The compound’s structure combines electron-withdrawing groups (nitro and sulfonyl) with the aromatic thiophene core, which may enhance its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11N3O4S2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-amino-5-ethylsulfonyl-4-(4-nitrophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O4S2/c1-2-22(19,20)13-11(10(7-14)12(15)21-13)8-3-5-9(6-4-8)16(17)18/h3-6H,2,15H2,1H3 |
InChI Key |
WFJWSBWOIHGOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.
Introduction of Substituents: The amino, ethylsulfonyl, nitrophenyl, and carbonitrile groups can be introduced through various substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals, materials, or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 4-nitrophenyl and ethylsulfonyl groups introduce strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to electron-donating groups like methoxy (e.g., in ).
- Synthetic Routes: The Gewald reaction is a common method for synthesizing aminothiophene-carbonitriles , while sulfonyl groups (as in the target) often require post-synthetic oxidation of thioethers.
Physicochemical Properties
Table 2: Physical and Spectroscopic Data Comparison
Key Observations :
- Melting Points : The target’s nitro and sulfonyl groups may increase melting points compared to methoxy- or methyl-substituted analogs due to stronger intermolecular forces .
- Spectroscopy : The nitro group’s IR absorption (~1520 cm⁻¹ for asymmetric stretching) and sulfonyl S=O peaks (~1350 cm⁻¹) would distinguish the target from analogs like , which lack these groups.
Table 3: Bioactivity Comparison
Key Observations :
- Antimicrobial Potency : The target’s nitro group may improve activity over methoxy or methyl analogs (e.g., ) due to increased membrane penetration and oxidative stress induction in pathogens.
- Pharmacophore Diversity : Unlike pyrazole hybrids (e.g., ), the target lacks a heterocyclic linker but retains a rigid aromatic core for target binding.
Structure-Activity Relationships (SAR)
- Aromatic Bulk : The 4-nitrophenyl group may sterically hinder binding compared to smaller substituents (e.g., methyl in ), but this could be offset by stronger electronic effects.
- Hybridization : Chromene-based analogs (e.g., ) exhibit distinct bioactivity profiles due to fused ring systems, whereas the target’s thiophene core favors planar binding to biological targets.
Biological Activity
2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile is a synthetic organic compound belonging to the thiophene family. Its structure includes multiple functional groups, such as an amino group, ethylsulfonyl group, nitrophenyl group, and carbonitrile group, which contribute to its potential biological activity and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H11N3O4S2
- Molecular Weight : 337.4 g/mol
- IUPAC Name : 2-amino-5-ethylsulfonyl-4-(4-nitrophenyl)thiophene-3-carbonitrile
- Canonical SMILES : CC(S(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)N+[O-])
The biological activity of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitrophenyl and amino groups suggests potential interactions with biomolecules that may modulate signaling pathways or enzyme activities.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.
- Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity based on structural interactions.
Biological Activity Studies
Several studies have investigated the biological effects of this compound, revealing its potential in various therapeutic areas:
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit antimicrobial properties. The structural characteristics of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile suggest it may possess similar activities against bacteria and fungi. A study comparing various thiophene derivatives showed that modifications at the 4-position significantly influenced their antimicrobial efficacy.
Anti-Cancer Properties
A notable study explored the cytotoxic effects of thiophene derivatives on cancer cell lines. The findings suggested that compounds with similar structures could induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been hypothesized based on its structural features. Preliminary studies indicated that thiophene derivatives could reduce pro-inflammatory cytokine production, suggesting a role in treating inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of 2-Amino-5-(ethylsulfonyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile against various pathogens.
- Methodology : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited significant inhibition zones against tested bacterial strains, indicating strong antimicrobial activity.
-
Case Study on Cytotoxicity :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability after treatment with varying concentrations of the compound.
- Results : The compound demonstrated dose-dependent cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anti-cancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | C13H12N4O2S | Exhibits similar antimicrobial properties; used in pharmaceuticals |
| 4-Amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile | C14H14N2OS | Different reactivity due to benzoyl group; potential drug candidate |
| 2-Amino-5-chlorobenzonitrile | C7H7ClN2 | Simpler structure; distinct properties compared to thiophenes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
